Regorafenib(Pyridine)-N-oxide-d3

Description

Significance of Stable Isotope Labeling in Advanced Drug Metabolism Studies and Bioanalytical Sciences

Stable isotope labeling, which involves the incorporation of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a molecule, is a powerful technique in drug development. nih.govacs.org This method is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. nih.govacs.org The use of stable isotope-labeled compounds, in conjunction with analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking and quantification of a drug and its metabolites within a biological system. nih.govacs.orgnih.gov This approach helps in elucidating complex metabolic pathways and understanding the potential for metabolism-mediated toxicities. nih.govacs.org

In bioanalytical sciences, particularly in quantitative mass spectrometry, stable isotope-labeled compounds, especially deuterated versions, are considered the gold standard for internal standards. clearsynth.comaptochem.com They exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and showing similar ionization responses. aptochem.com This mimicry allows for the correction of variability during sample preparation, extraction, and analysis, leading to more accurate and robust results. aptochem.comtexilajournal.com

Overview of Regorafenib (B1684635) Biotransformation Pathways, with Emphasis on Pyridine (B92270) N-Oxidation as a Primary Metabolic Route in Preclinical Systems

Regorafenib undergoes extensive metabolism, primarily in the liver. The two main active metabolites are M-2 (the N-oxide) and M-5 (the N-desmethyl N-oxide). researchgate.netnih.gov The formation of M-2 occurs through N-oxidation of the pyridine ring of Regorafenib, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP3A4. researchgate.netresearchgate.net This pyridine N-oxidation is a key initial step in the biotransformation of Regorafenib. researchgate.netnih.gov

The pyridine moiety is a common structural feature in many pharmaceuticals, and its N-oxidation is a recognized metabolic pathway for various pyridine-containing compounds in different animal species. nih.govnih.govrsc.org

Rationale for the Synthesis and Utilization of Deuterated Metabolites as Indispensable Research Tools and Internal Standards

The synthesis of deuterated metabolites like Regorafenib(Pyridine)-N-oxide-d3 is driven by the need for highly accurate and precise analytical methods. clearsynth.com Using a deuterated version of a metabolite as an internal standard in mass spectrometry-based bioanalysis offers several advantages. clearsynth.comaptochem.com The mass difference between the deuterated standard and the non-labeled analyte allows them to be distinguished by the mass spectrometer, while their nearly identical chemical behavior ensures they experience similar effects from the sample matrix, extraction process, and instrument variability. clearsynth.comaptochem.comscioninstruments.com This leads to more reliable quantification of the analyte. clearsynth.comtexilajournal.com

Deuterated compounds are also valuable research tools for investigating drug pharmacokinetics and metabolism. nih.govresearchgate.net By strategically placing deuterium atoms on a molecule, researchers can probe the mechanisms of metabolic reactions and potentially alter metabolic pathways. nih.govresearchgate.netjuniperpublishers.com This can be used to study the formation of reactive metabolites and their role in toxicity. juniperpublishers.com The use of deuterated standards helps to improve the robustness and throughput of bioanalytical assays. aptochem.com

An in-depth examination of the chemical synthesis, isotopic labeling, and analytical characterization of this compound reveals the intricate processes required to produce this critical internal standard for bioanalytical and pharmacokinetic studies. This stable isotope-labeled analog of a key Regorafenib metabolite is essential for the precise quantification of the parent drug and its metabolites in complex biological matrices.

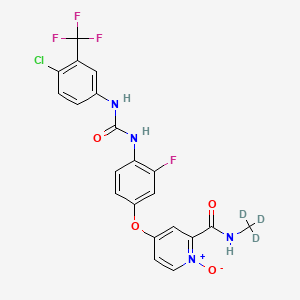

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H15ClF4N4O4 |

|---|---|

Molecular Weight |

501.8 g/mol |

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuteriomethyl)pyridin-1-ium-2-carboxamide |

InChI |

InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1D3 |

InChI Key |

NUCXNEKIESREQY-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |

Canonical SMILES |

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Incorporation Strategies for Regorafenib Pyridine N Oxide D3

The creation of Regorafenib(Pyridine)-N-oxide-d3 is a multi-step process that combines complex organic synthesis with precise isotopic labeling techniques. The goal is to produce a high-purity reference standard that is chemically identical to the endogenous metabolite, except for the mass difference imparted by the deuterium (B1214612) atoms.

Advanced Analytical Methodologies for the Quantitation and Characterization of Regorafenib Pyridine N Oxide D3 in Research Environments

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Regorafenib(Pyridine)-N-oxide-d3 in Preclinical Research Samples

The accurate quantification of regorafenib (B1684635) and its metabolites is crucial in preclinical research to understand its pharmacokinetic and pharmacodynamic properties. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity, selectivity, and efficiency. frontiersin.orgresearchgate.netnih.govnih.gov The use of a deuterated internal standard, such as this compound, is essential for achieving accurate and precise results by compensating for variations in sample preparation and instrument response. medrxiv.org

Effective chromatographic separation is fundamental to the successful LC-MS/MS analysis of regorafenib and its metabolites. The goal is to achieve baseline separation of the analytes from each other and from endogenous matrix components to minimize interference. longdom.org

Chromatographic Columns and Mobile Phases:

Columns: Reversed-phase columns, such as C18, are commonly employed for the separation of regorafenib and its metabolites. nih.govnih.govnih.gov For instance, a Waters-ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) has been successfully used. nih.gov Another study utilized an Accucore Vanquish C18 column (100 × 2.1 mm, 1.5 μm) protected by a guard column. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium (B1175870) formate). nih.govresearchgate.net The gradient elution, where the proportion of the organic solvent is varied over time, is often used to optimize the separation of compounds with different polarities. frontiersin.orgnih.gov For example, a gradient elution with acetonitrile and 0.1% formic acid in water has been reported. frontiersin.orgnih.gov The choice of mobile phase components and the gradient profile are critical for achieving good peak shape and resolution. longdom.org

Flow Rate and Injection Volume:

The flow rate of the mobile phase is another important parameter that affects the analysis time and separation efficiency. A flow rate of 0.40 mL/min has been used in some methods. frontiersin.org

The injection volume, typically in the range of 2.0 to 5.0 μL, is optimized to provide sufficient sensitivity while avoiding column overload. nih.govnih.gov

A study by Fu et al. (2018) details a UPLC-MS/MS method where regorafenib and its metabolites, including the N-oxide form, were separated on a C18 column with a gradient elution. nih.gov The total run time was 5 minutes per sample, demonstrating the efficiency of the method for preclinical pharmacokinetic studies. nih.gov

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used in tandem mass spectrometry. It involves monitoring a specific precursor-to-product ion transition for each analyte. nih.govnih.gov

For the detection of this compound, specific MRM transitions would be established by first determining the mass-to-charge ratio (m/z) of the protonated or deprotonated molecule (precursor ion) in the mass spectrometer's ion source. This precursor ion is then fragmented in the collision cell, and a specific fragment ion (product ion) is monitored. The use of a deuterated internal standard like this compound means its precursor and product ions will have a higher m/z value compared to the unlabeled Regorafenib(Pyridine)-N-oxide, allowing for their distinct detection.

While specific MRM transitions for this compound are not explicitly detailed in the provided search results, the principle of their establishment is well-documented. For instance, in the analysis of regorafenib and its metabolites, positive electrospray ionization (ESI) is often used, and the transitions are optimized to achieve the highest signal intensity. nih.govnih.gov The selection of two MRM transitions per analyte, one for quantification and one for confirmation, enhances the reliability of the method. nih.govresearchgate.net

The development of these transitions is a critical step in ensuring the selectivity of the assay, allowing for the accurate quantification of the analyte even in complex biological matrices. nih.gov

Sample preparation is a critical step in bioanalysis to remove interfering substances from the biological matrix and to concentrate the analyte of interest. chromatographyonline.com The choice of technique depends on the nature of the analyte, the matrix, and the required sensitivity of the assay.

Protein Precipitation (PPT):

This is a simple and widely used method for removing proteins from plasma and other biological samples. nih.govresearchgate.netnih.gov

It typically involves adding an organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate the proteins. nih.govnih.govresearchgate.net

After centrifugation, the supernatant containing the analyte is collected for analysis. nih.govnih.gov

One study described a method where 300 μL of acetonitrile was added to 100 μL of plasma, followed by vortexing and centrifugation. nih.gov Another method used a simple protein precipitation with acetonitrile for plasma samples. nih.gov

Liquid-Liquid Extraction (LLE):

LLE is another common technique used for sample clean-up and analyte enrichment. ijrti.org

It involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

The choice of the organic solvent is crucial for achieving high extraction recovery.

While not as frequently mentioned for regorafenib in the provided results as PPT, LLE is a viable option, especially for cleaning up samples from in vitro incubations like microsomal studies.

The goal of any sample preparation technique is to provide a clean extract with high and reproducible recovery of the analyte, which is essential for the accuracy and precision of the bioanalytical method. chromatographyonline.comijrti.org

Robust Validation of Analytical Methods Employing this compound as an Internal Standard in Research Bioanalysis

Method validation is a regulatory requirement and a crucial step to ensure that a bioanalytical method is reliable and reproducible for its intended purpose. nih.govresearchgate.net The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended as it closely mimics the behavior of the analyte during sample preparation and analysis, leading to more accurate and precise results. medrxiv.org

Linearity:

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.

It is typically evaluated by analyzing a series of calibration standards over a defined concentration range.

For regorafenib and its metabolites, linear calibration curves with a coefficient of determination (R²) of ≥ 0.99 have been consistently reported. nih.govresearchgate.net

One study reported a linear range of 5 to 1,000 ng/mL for regorafenib and its metabolites in mouse plasma. nih.gov Another method for regorafenib in rat plasma showed linearity from 8 to 5000 ng/mL. researchgate.net

Accuracy and Precision:

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter among a series of measurements.

These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

For regorafenib and its metabolites, reported within-day and between-day precisions (expressed as the coefficient of variation, CV) are generally below 15%, and accuracies are within 85-115% of the nominal concentration, which is in line with regulatory guidelines. nih.govnih.govnih.gov For example, one study reported within-day precisions of 2.59–6.82% and between-day precisions of 3.97–11.3%, with accuracies ranging from 94.5–111%. nih.gov

Lower Limit of Quantification (LLOQ):

The LLOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

For regorafenib and its metabolites, LLOQs of 5 ng/mL have been achieved in mouse plasma, demonstrating the high sensitivity of the developed LC-MS/MS methods. nih.govnih.gov

The following table summarizes the validation parameters from a representative study:

| Parameter | Regorafenib | Regorafenib-N-oxide | N-desmethyl-regorafenib-N-oxide |

| Linearity Range (ng/mL) | 5 - 1000 | 5 - 1000 | 5 - 1000 |

| R² | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |

| LLOQ (ng/mL) | 5 | 5 | 5 |

| Within-day Precision (%CV) | 2.59 - 6.82 | 2.59 - 6.82 | 2.59 - 6.82 |

| Between-day Precision (%CV) | 3.97 - 11.3 | 3.97 - 11.3 | 3.97 - 11.3 |

| Accuracy (%) | 94.5 - 111 | 94.5 - 111 | 94.5 - 111 |

Data adapted from Fu et al. (2018) nih.govnih.gov

Matrix Effect:

The matrix effect is the suppression or enhancement of ionization of an analyte by co-eluting components of the sample matrix. eijppr.comnih.gov

It is a significant concern in LC-MS/MS bioanalysis and must be carefully evaluated to ensure the accuracy of the results. eijppr.com

The matrix effect is typically assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. nih.gov

In several validated methods for regorafenib, no significant matrix effects were observed, indicating the effectiveness of the sample preparation and chromatographic separation techniques. nih.govnih.govnih.gov

Recovery:

Recovery is the efficiency of an extraction method in recovering the analyte from the biological matrix.

It is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample.

High and consistent recovery is desirable for a reliable bioanalytical method.

For regorafenib and its metabolites, mean recoveries of >90% have been reported using protein precipitation, indicating the efficiency of this simple extraction method. nih.gov Another study reported recoveries in the range of 84.4-93.0% for regorafenib in rat plasma. researchgate.net

The following table shows representative recovery and matrix effect data:

| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Regorafenib | 25 | >90 | Not significant |

| 75 | >90 | Not significant | |

| 750 | >90 | Not significant | |

| Regorafenib-N-oxide | 25 | >90 | Not significant |

| 75 | >90 | Not significant | |

| 750 | >90 | Not significant |

Data adapted from Fu et al. (2018) nih.gov

Exploration of Complementary Advanced Analytical Techniques for Research Characterization (e.g., High-Resolution Mass Spectrometry for Metabolite Identification in Research)researchgate.net

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the structural confirmation and detailed characterization of reference standards like this compound. Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy and resolution, enabling the unequivocal identification of the compound and the elucidation of its fragmentation patterns. This is crucial for distinguishing it from its non-deuterated counterpart and other potential metabolites.

In research settings, HRMS is instrumental in confirming the identity of synthesized reference standards. A certificate of analysis for this compound typically confirms its structure through mass spectrometry, ensuring it conforms to the expected molecular weight.

Detailed Research Findings

While specific research literature detailing the comprehensive characterization of this compound is not extensively published, the fragmentation pathways of the non-deuterated metabolite, Regorafenib-N-oxide (M2), have been investigated. These studies provide a strong basis for understanding the expected fragmentation of the deuterated analog.

A study by Zhi-Heng et al. on the metabolism of regorafenib provides insights into the mass spectra and fragmentation of Regorafenib-N-oxide. The proposed fragmentation pattern suggests key losses of molecular fragments that are indicative of the core structure. For this compound, a similar fragmentation pattern is anticipated, with a characteristic mass shift of +3 Da in the fragments containing the deuterated methyl group. The stability of the deuterium (B1214612) label is a key consideration, as any in-source fragmentation or back-exchange could compromise its utility as an internal standard.

The primary role of this compound is to serve as an internal standard in quantitative bioanalytical methods. In such assays, the deuterated standard is added to biological samples at a known concentration. Its co-elution with the analyte of interest allows for the correction of variability in sample preparation and instrument response, thereby ensuring accurate quantification. The development and validation of these methods are guided by regulatory agencies and involve rigorous testing for parameters such as linearity, accuracy, precision, and stability.

The use of deuterated internal standards is considered a best practice in bioanalysis to mitigate matrix effects, which are a common source of variability in LC-MS/MS analysis of complex biological samples. The nearly identical physicochemical properties of the deuterated standard to the analyte ensure that it experiences similar extraction recovery and ionization efficiency, leading to more robust and reliable data.

Below are interactive data tables summarizing the key information related to this compound and its analysis.

Table 1: Chemical Identity of this compound

| Property | Value |

| Chemical Name | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-((methyl-d3)carbamoyl)pyridine 1-oxide |

| Molecular Formula | C₂₁H₁₂D₃ClF₄N₄O₄ |

| Molecular Weight | ~501.83 g/mol |

| Labeled Atom | Deuterium (d3) |

| Primary Application | Internal Standard in bioanalytical assays |

Table 2: High-Resolution Mass Spectrometry Parameters for Characterization

| Parameter | Description | Typical Application |

| Mass Analyzer | Time-of-Flight (TOF), Orbitrap | Provides high mass accuracy (<5 ppm) for confident molecular formula determination. |

| Ionization Source | Electrospray Ionization (ESI) | Soft ionization technique suitable for polar and thermally labile molecules like N-oxides. |

| Fragmentation Mode | Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD) | Generates characteristic fragment ions for structural elucidation and confirmation. |

| Expected Precursor Ion [M+H]⁺ | m/z ~502.8 | The protonated molecular ion of this compound. |

| Expected Key Fragment Ions | Fragments corresponding to the loss of the deuterated methylcarbamoyl group and other characteristic cleavages, shifted by +3 Da compared to the non-deuterated analog. | Confirmation of the location of the deuterium label and the overall structure. |

Applications of Regorafenib Pyridine N Oxide D3 in Preclinical and in Vitro Metabolic Research

Elucidation of Regorafenib (B1684635) N-Oxidation Kinetics and Metabolic Stability in Isolated Enzyme Systems and In Vitro Biological Models

The study of regorafenib's metabolic fate begins with understanding the kinetics of its primary oxidative pathway: the formation of Regorafenib N-oxide (M-2). Regorafenib(Pyridine)-N-oxide-d3 is critical as an internal standard in the analytical methods used to generate precise kinetic data from in vitro systems like liver microsomes and hepatocytes from various species. These models simulate hepatic metabolism, which is the main site of regorafenib biotransformation. nih.gov

Research conducted on isolated liver and small intestinal microsomes from humans, monkeys, rats, and mice has revealed species-specific details about M-2 formation. nih.gov In these systems, the kinetics of M-2 formation did not follow standard Michaelis-Menten kinetics but were better described by the Hill equation, indicating positive cooperativity. nih.gov This suggests that the binding of one regorafenib molecule to the metabolizing enzyme enhances the binding of subsequent molecules.

Key findings from these in vitro kinetic studies include:

Enzymatic Activity: The maximum velocity (Vmax) for M-2 formation was consistently higher in liver microsomes compared to small intestinal microsomes across all species tested, confirming the liver as the primary site of this metabolic conversion. nih.gov

Species Differences: Human and monkey liver microsomes exhibited a significantly higher Vmax for M-2 formation than those from rats and mice. nih.gov Conversely, the substrate concentration required to reach half of the Vmax (S50) was lower in human microsomes, suggesting a higher affinity of the metabolizing enzymes for regorafenib in humans compared to the preclinical animal models. nih.gov

Metabolite Profile: In microsomes from humans, monkeys, and mice, M-2 was identified as the major metabolite formed. In contrast, rat microsomes produced both M-2 and another metabolite, M-3 (hydroxyregorafenib), as major products. nih.gov

Table 1: Kinetic Parameters for Regorafenib N-oxide (M-2) Formation in Liver Microsomes from Different Species Data sourced from a study on species differences in regorafenib metabolism. nih.gov

| Species | Vmax (pmol/min/mg protein) | S50 (μM) |

| Human | 1007.0 ± 123.0 | 11.2 ± 1.8 |

| Monkey | 1042.0 ± 128.0 | 20.3 ± 2.6 |

| Rat | 338.0 ± 29.0 | 25.1 ± 2.2 |

| Mouse | 215.0 ± 15.0 | 20.3 ± 1.5 |

Isotopic Tracing Studies for Comprehensive Investigation of Regorafenib Biotransformation Pathways in Animal Models

Isotopically labeled compounds like this compound are ideal for use as tracers in studies designed to map the complete biotransformation network of a drug in vivo. When administered to animal models such as rats or mice, the deuterated label allows researchers to distinguish the administered metabolite from the same metabolite formed endogenously from the parent drug. This is crucial for investigating the potential for reversible metabolism or downstream metabolic pathways.

The primary biotransformation of regorafenib involves its oxidation by cytochrome P450 enzymes, particularly CYP3A4, to form the N-oxide metabolite, M-2. nih.gov This metabolite is pharmacologically active and circulates in the system. nih.gov Further metabolism of M-2 leads to a secondary, also active, metabolite, M-5 (N-desmethyl-regorafenib-N-oxide). nih.gov

Using this compound in such studies would enable precise tracking of the metabolic fate of the N-oxide metabolite without interference from the M-2 being newly formed from unlabeled regorafenib co-administered or present in the system. This allows for an unambiguous determination of the rate and extent of both its reduction back to the parent drug and its conversion to other downstream metabolites.

Quantitative Assessment of Regorafenib(Pyridine)-N-oxide Formation and Exposure in Preclinical Pharmacokinetic Studies

A primary application of this compound is to serve as an internal standard for the bioanalysis of M-2 in preclinical pharmacokinetic (PK) studies. cymitquimica.com The development of robust analytical methods, such as UPLC-MS/MS, is essential for accurately quantifying the concentrations of regorafenib and its metabolites in biological samples like plasma. nih.gov

Preclinical PK studies in female nude mice have provided detailed insights into the exposure of M-2 following oral administration of regorafenib. After five consecutive daily doses of 10 mg/kg regorafenib to achieve steady-state levels, the M-2 metabolite was a significant component of the total drug exposure. nih.gov

Key findings from these quantitative assessments include:

Exposure after Regorafenib Dosing: In mice treated with regorafenib, the parent drug accounted for the majority of the exposure (82% of the total AUC), while the M-2 metabolite constituted a substantial portion at 16%. nih.gov

Exposure after M-2 Dosing: To understand the direct contribution of the metabolite, separate experiments involved administering M-2 directly. When M-2 was given orally, it was the predominant circulating compound, accounting for 78% of the total exposure. Interestingly, a significant amount of regorafenib was also detected, confirming the in vivo reduction of M-2 back to the parent drug. nih.gov

Table 2: Steady-State Pharmacokinetic Parameters in Mice Following Oral Administration of Regorafenib or its M-2 Metabolite Data adapted from preclinical pharmacokinetic studies in mice. nih.gov

| Compound Administered | Analyte | AUC(0–24)ss (μg·h/L) | Cmax (μg/L) | % of Total AUC |

| Regorafenib | Regorafenib | 38,467 | 4,820 | 82% |

| M-2 | 7,506 | 828 | 16% | |

| M-5 | 938 | 129 | 2% | |

| M-2 | Regorafenib | 6,488 | 967 | 10% |

| M-2 | 52,348 | 6,150 | 78% | |

| M-5 | 8,257 | 342 | 12% |

Comparative Research on Species-Specific Differences in Regorafenib N-Oxidation Utilizing this compound in In Vitro and In Vivo Preclinical Models

Understanding the differences in drug metabolism between preclinical species and humans is fundamental for the successful translation of nonclinical data to the clinical setting. This compound facilitates the precise measurement of the M-2 metabolite across different species, enabling direct and accurate comparisons.

In vitro studies using liver microsomes have been instrumental in highlighting these species-specific differences in N-oxidation. As detailed in section 4.1, the rate of M-2 formation varies significantly between humans, monkeys, rats, and mice. nih.gov Humans and monkeys show a much higher capacity for N-oxidation than rodents. nih.gov Furthermore, the metabolite profile differs, with M-2 being the primary metabolite in human, monkey, and mouse microsomes, while rats produce M-2 and M-3 in comparable amounts. nih.gov

In vivo studies also reveal important distinctions. While the primary oxidative biotransformation pathway leading to M-2 and M-5 appears to be qualitatively similar between humans and mice, quantitative differences in exposure and protein binding exist. nih.gov

Plasma Protein Binding: Regorafenib and its metabolites M-2 and M-5 are highly bound to plasma proteins in both humans and mice. However, the unbound fraction, which represents the pharmacologically active portion of the drug, differs between the species. For M-2, the unbound fraction is approximately 0.2% in human plasma but higher at about 0.9% in murine plasma. nih.gov These differences can impact the distribution and clearance of the metabolite and must be considered when extrapolating preclinical efficacy data to humans.

By employing this compound in these comparative studies, researchers can generate high-quality, reliable data to build a comprehensive understanding of the species-specific factors that govern the metabolism and disposition of regorafenib.

Table 3: Comparison of Plasma Protein Binding of Regorafenib and its Metabolites in Human and Murine Plasma Data sourced from in vitro studies on plasma protein binding. nih.gov

| Compound | Unbound Fraction in Human Plasma (%) | Unbound Fraction in Murine Plasma (%) |

| Regorafenib | ~0.5% | ~0.6% |

| M-2 (Regorafenib N-oxide) | ~0.2% | ~0.9% |

| M-5 | ~0.05% | ~0.4% |

Role of Regorafenib Pyridine N Oxide D3 As a Critical Reference Standard in Research Bioanalysis

Principles and Advantages of Stable Isotope Labeled Internal Standards in Modern Quantitative Bioanalytical Research

Stable isotope-labeled internal standards are compounds in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). crimsonpublishers.com The fundamental principle behind their use is that a SIL internal standard is chemically identical to the analyte of interest and thus exhibits nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer. waters.comlgcstandards.com However, due to the mass difference, the SIL internal standard can be distinguished from the analyte by the mass spectrometer. lgcstandards.com

The primary advantages of using SIL internal standards like Regorafenib(Pyridine)-N-oxide-d3 include:

Correction for Matrix Effects: Biological matrices such as plasma and urine are complex and can contain endogenous components that interfere with the ionization of the analyte, leading to ion suppression or enhancement. musechem.com Because the SIL internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte response to the internal standard response remains constant, ensuring accurate quantification. crimsonpublishers.comwaters.com

Compensation for Variability: SIL internal standards correct for potential variability at multiple stages of the analytical process, including sample extraction, handling, and injection volume. nih.govscispace.com Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the measurement.

Improved Accuracy and Precision: By mitigating the effects of sample-to-sample variability and matrix interference, SIL internal standards significantly enhance the accuracy and precision of quantitative bioanalytical methods. crimsonpublishers.commusechem.com This leads to more reliable and reproducible data, which is crucial for making informed decisions in drug development.

Enhanced Sensitivity: By providing a clear reference point, SIL internal standards can help to improve the signal-to-noise ratio, which is particularly important when measuring low concentrations of analytes. musechem.com

While SIL internal standards are the preferred choice, it is important to note that deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times compared to their unlabeled counterparts, a phenomenon known as the "isotope effect". nih.govwaters.com Careful chromatographic optimization is therefore necessary to ensure co-elution with the analyte for effective compensation of matrix effects.

Optimization of this compound Application in the Development and Validation of Robust Research Bioanalytical Methods for Parent Regorafenib (B1684635) and its Metabolites

Regorafenib undergoes extensive metabolism, primarily forming the active metabolites M-2 (regorafenib-N-oxide) and M-5 (N-desmethyl-regorafenib-N-oxide). nih.govresearchgate.netunil.ch Accurate quantification of both the parent drug and its metabolites is essential for understanding its pharmacokinetic profile and pharmacological activity. nih.govnih.gov The development and validation of robust bioanalytical methods for regorafenib and its metabolites heavily rely on the use of an appropriate internal standard, with this compound serving as an ideal candidate for the quantification of the M-2 metabolite.

The optimization of its application involves several key steps:

Chromatographic Separation: A critical aspect is the development of a liquid chromatography method that effectively separates regorafenib, its metabolites (M-2 and M-5), and the SIL internal standard from endogenous matrix components. frontiersin.org Gradient elution with a C18 column is commonly employed to achieve the necessary resolution. researchgate.netresearchgate.net The goal is to ensure that this compound co-elutes as closely as possible with the unlabeled M-2 metabolite to effectively compensate for any matrix effects. waters.com

Mass Spectrometric Detection: The mass spectrometer is operated in the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity. nih.govnih.gov Specific precursor-to-product ion transitions are selected for regorafenib, its metabolites, and this compound.

Table 1: Illustrative Mass Spectrometric Parameters for Regorafenib and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Regorafenib | 483.1 | 282.1 |

| Regorafenib-N-oxide (M-2) | 499.1 | 282.1 |

| N-desmethyl-regorafenib-N-oxide (M-5) | 485.1 | 282.1 |

| This compound | 502.1 | 285.1 |

| Note: The m/z values are illustrative and may vary slightly depending on the instrument and analytical conditions. |

Method Validation: The bioanalytical method is rigorously validated according to guidelines from regulatory agencies like the FDA and EMA to ensure its reliability. nih.goveuropa.eupharmacompass.com This validation process assesses several parameters as detailed in the table below.

Table 2: Key Validation Parameters for a Bioanalytical Method

| Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. au.dk | No significant interference at the retention time of the analyte and internal standard. |

| Accuracy | The closeness of the determined value to the nominal or known true value. au.dk | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ). pharmacompass.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. au.dk | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). pharmacompass.com |

| Linearity and Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. ajrconline.org | Correlation coefficient (r²) ≥ 0.99. nih.gov |

| Recovery | The extraction efficiency of an analytical process, reported as the percentage of the known amount of an analyte carried through the sample extraction and processing steps. au.dk | Should be consistent and reproducible, although not strictly defined by all guidelines. pharmacompass.com |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. crimsonpublishers.com | The matrix factor should be close to 1, and the CV of the matrix factor across different lots of matrix should be ≤15%. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should remain within ±15% of the initial concentration. |

The use of this compound is integral to successfully meeting these stringent validation criteria for the M-2 metabolite.

Ensuring Analytical Quality Control (QC) and Traceability in Preclinical and Discovery-Phase Drug Metabolism Studies

In preclinical and discovery-phase drug metabolism studies, the quality and traceability of analytical data are fundamental for making sound scientific judgments. iwaponline.com The use of this compound as an internal standard is a key component of the quality control (QC) framework.

Quality Control Samples: QC samples are prepared by spiking a known concentration of the analyte (e.g., regorafenib and its metabolites) into the same biological matrix as the study samples. au.dknih.gov These QC samples are analyzed alongside the study samples in each analytical run to monitor the performance of the method. The acceptance of an analytical run is typically based on the accuracy and precision of the QC samples. au.dk The consistent performance of the SIL internal standard, this compound, helps to ensure that the QC data accurately reflects the validity of the study sample results.

Traceability: Traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. nih.gov In bioanalysis, this is achieved by using well-characterized reference standards for both the analyte and the internal standard. This compound, when obtained from a reputable supplier with a certificate of analysis detailing its purity and isotopic enrichment, provides a traceable link for the quantification of the M-2 metabolite. europa.eu This ensures that the concentration values reported in a study are accurate and can be reliably compared to data from other studies or laboratories.

By incorporating this compound into the analytical workflow, researchers can have a high degree of confidence in the quality and integrity of the data generated during preclinical and discovery-phase studies of regorafenib, ultimately supporting the robust evaluation of its metabolic profile.

Future Directions and Emerging Research Avenues for Regorafenib Pyridine N Oxide D3

Potential for Mechanistic Investigations of Drug-Metabolite Interactions in Advanced In Vitro and Animal Models

Regorafenib(Pyridine)-N-oxide-d3 serves as a stable isotope-labeled (SIL) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.gov Its utility is rooted in the principles of isotope dilution analysis. By adding a known quantity of the deuterated standard to a biological sample (such as plasma from a preclinical animal model), researchers can correct for variations in sample preparation and instrument response. nih.gov The near-identical chemical and physical properties of the deuterated standard to the endogenous (non-deuterated) M-2 metabolite ensure that they behave similarly during extraction and ionization, but their mass difference allows for their distinct detection by the mass spectrometer. nih.gov

This precise quantification is crucial for several advanced research applications:

In Vitro Metabolism Studies: In cell-based assays using, for example, human liver microsomes, this compound allows for the exact measurement of the rate of M-2 formation. This helps to identify the specific cytochrome P450 (CYP) enzymes responsible for this metabolic pathway and to investigate potential drug-drug interactions that may inhibit or induce these enzymes. fda.gov

A representative example of the type of data generated from such a preclinical study is shown below. This table illustrates the pharmacokinetic parameters of the M-2 metabolite in mouse plasma following oral administration of regorafenib (B1684635), data that relies on highly accurate quantification methods.

Table 1: Illustrative Pharmacokinetic Parameters of Regorafenib-N-oxide (M-2) in Mouse Plasma

| Parameter | Value | Unit |

|---|---|---|

| Cmax (Maximum Concentration) | 1500 | ng/mL |

| Tmax (Time to Maximum Concentration) | 4 | hours |

| AUC (Area Under the Curve) | 18000 | ng*h/mL |

This table is a representative illustration based on data from preclinical studies and highlights the type of quantitative findings enabled by advanced analytical methods. nih.gov

Application in Advanced Isotope Tracing Techniques for Systems Pharmacology and Metabolomics Research in Preclinical Contexts

While this compound's primary role is as an internal standard for quantification, its use is integral to the broader fields of systems pharmacology and metabolomics. These disciplines aim to understand the complex interactions between a drug and a biological system as a whole. researchgate.net

In this context, "isotope tracing" refers less to tracking the metabolic fate of the d3-labeled compound itself, and more to its role in enabling the accurate measurement of a key component within the system. The kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, makes deuterated compounds like this metabolically more stable at the labeled position. nih.gov This stability is a desirable characteristic for an internal standard, ensuring it does not degrade during the analytical process.

The application in these advanced research areas includes:

Targeted Metabolomics: In metabolomics, the focus is on measuring a wide range of small molecules in a biological system. nih.gov When studying the effects of regorafenib, it is crucial to accurately measure not just the parent drug but also its active metabolites. By incorporating this compound into targeted metabolomics workflows, researchers can ensure that the measured levels of the M-2 metabolite are precise, allowing for meaningful correlations with other metabolic changes observed in response to the drug.

Development of Novel Research Methodologies Utilizing Deuterated N-Oxide Metabolites for Enhanced Understanding of Drug Disposition and Biotransformation

The use of deuterated N-oxide metabolites like this compound is a cornerstone of modern bioanalytical methodology. The development of robust and validated LC-MS/MS methods is a critical research area in itself, enabling more sophisticated preclinical studies. nih.govnih.gov

The core of this methodology involves:

Method Development: Researchers design a liquid chromatography method to separate the parent drug, its metabolites (like M-2), and the deuterated internal standard. They also optimize the mass spectrometer settings to detect and quantify each compound specifically. researchgate.net

Method Validation: The method is rigorously tested for accuracy, precision, selectivity, and stability according to regulatory guidelines. nih.gov This ensures the data generated is reliable for making critical research and development decisions. The validation process confirms that the deuterated standard accurately reflects the behavior of the non-deuterated analyte.

The table below outlines the typical validation parameters for an LC-MS/MS assay designed for the quantification of regorafenib and its metabolites, a process for which a deuterated standard is essential.

Table 2: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | Demonstrates a proportional response of the instrument to the concentration of the analyte. |

| Accuracy | Within ±15% of nominal value | Shows how close the measured value is to the true value. |

| Precision (CV%) | ≤ 15% | Indicates the reproducibility of the measurement. |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | The lowest concentration that can be reliably quantified. |

Based on established bioanalytical method validation guidelines. nih.govnih.gov

Q & A

Q. Table 1. Key Pharmacokinetic Parameters of Regorafenib and Metabolites

Q. Table 2. Computational Methods for Pyridine-N-oxide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.